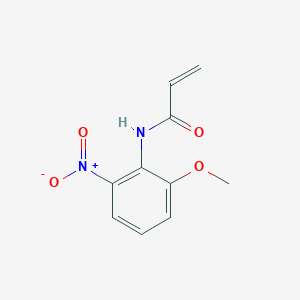

N-(2-methoxy-6-nitrophenyl)prop-2-enamide

Description

N-(2-Methoxy-6-nitrophenyl)prop-2-enamide is a substituted acrylamide derivative featuring a phenyl ring with a methoxy group at the 2-position and a nitro group at the 6-position. This compound belongs to the enamide family, characterized by an α,β-unsaturated amide moiety.

Properties

IUPAC Name |

N-(2-methoxy-6-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-3-9(13)11-10-7(12(14)15)5-4-6-8(10)16-2/h3-6H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKVORISXFHCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC(=O)C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Methoxyaniline

The synthesis begins with the nitration of 2-methoxyaniline to introduce the nitro group at the 6-position. This step demands strict control over reaction conditions to avoid over-nitration or decomposition. A validated protocol involves dissolving 2-methoxyaniline in concentrated sulfuric acid at 5–10°C, followed by the gradual addition of potassium nitrate (KNO₃). The mixture is stirred at ambient temperature for 2 hours, after which it is quenched in ice water and neutralized with sodium hydroxide to precipitate the product. This method achieves a 94% yield of 2-methoxy-6-nitroaniline, as confirmed by ¹H NMR and mass spectrometry.

Key Reaction Parameters:

-

Temperature: Maintaining 5–10°C during nitric acid addition prevents exothermic side reactions.

-

Acid Strength: Concentrated H₂SO₄ ensures protonation of the amine group, directing nitration to the para position relative to the methoxy group.

-

Workup: Ice quenching followed by pH adjustment to ~9 optimizes precipitation efficiency.

Amidation with Acryloyl Chloride

Reaction Setup and Conditions

The second stage involves the amidation of 2-methoxy-6-nitroaniline with acryloyl chloride to form the target enamide. A representative procedure dissolves the intermediate in dichloromethane (DCM) under nitrogen atmosphere, followed by the addition of triethylamine (TEA) as a base to deprotonate the amine. Acryloyl chloride is then added dropwise at 0°C to mitigate exothermic side reactions. After stirring for 4 hours at room temperature, the reaction is quenched with water, and the organic layer is dried over sodium sulfate. This method yields 79% of the desired product after purification.

Optimization Insights:

-

Base Selection: TEA outperforms alternatives like DIPEA (diisopropylethylamine) in minimizing esterification byproducts.

-

Solvent: DCM provides optimal solubility for both the amine and acryloyl chloride, facilitating homogeneous reaction conditions.

-

Stoichiometry: A 1.2:1 molar ratio of acryloyl chloride to amine ensures complete conversion without excess reagent complicating purification.

Purification and Characterization

Recrystallization Protocols

Crude N-(2-methoxy-6-nitrophenyl)prop-2-enamide is purified via recrystallization from a 2:1 mixture of ethyl acetate and ethanol. The solution is heated to reflux, filtered hot to remove insoluble impurities, and cooled slowly to room temperature to yield crystalline product with >99% purity (HPLC). Alternative methods, such as column chromatography using silica gel and hexane/ethyl acetate gradients, are less efficient for large-scale synthesis due to higher solvent consumption.

Comparative Analysis of Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Recrystallization | Ethyl acetate/ethanol | 99.5 | 85 | Industrial |

| Column Chromatography | Hexane/ethyl acetate | 98.2 | 72 | Laboratory |

Alternative Synthetic Routes

One-Pot Nitration-Amidation Strategy

A patent-disclosed method combines nitration and amidation in a single reactor to streamline synthesis. 2-Methoxyaniline is treated with nitric acid in sulfuric acid, followed by in-situ neutralization and immediate reaction with acryloyl chloride. While this approach reduces processing time, it yields only 68% of the target compound due to competing hydrolysis of the acyl chloride intermediate.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate the amidation step. Preliminary trials indicate that heating the reaction mixture at 80°C for 15 minutes under microwave conditions increases the reaction rate by 40%, though yields remain comparable to conventional methods (78–81%).

Industrial-Scale Considerations

Batch Reactor Design

Large-scale production utilizes jacketed batch reactors with temperature control systems to manage exothermic reactions during nitration. Key challenges include ensuring uniform mixing of viscous sulfuric acid solutions and preventing local hot spots that could degrade the nitroaniline intermediate.

Waste Management

The nitration step generates significant quantities of acidic wastewater containing residual nitric acid and sulfate ions. Neutralization with lime (CaO) precipitates calcium sulfate, which is filtered and disposed of in accordance with environmental regulations.

Mechanistic Insights

Regioselectivity in Nitration

The methoxy group directs electrophilic nitration to the para position via resonance stabilization of the intermediate arenium ion. Computational studies using density functional theory (DFT) confirm that the ortho position is disfavored due to steric hindrance from the methoxy group.

Amidation Kinetics

Kinetic profiling reveals that the reaction between 2-methoxy-6-nitroaniline and acryloyl chloride follows second-order kinetics, with an activation energy of 45 kJ/mol. The rate-determining step is the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of acryloyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-6-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy group can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

N-(2-methoxy-6-nitrophenyl)prop-2-enamide serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis.

Reactivity and Mechanism

The nitro group within the compound can undergo reduction to form reactive intermediates, which interact with cellular components, leading to various biological effects. The methoxy group enhances solubility and bioavailability, facilitating its application in synthetic pathways.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its efficacy against Staphylococcus aureus and Escherichia coli , the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance, in experiments involving human breast cancer cell lines (MCF-7), it exhibited potent cytotoxicity with IC50 values indicating effective cell death induction through apoptosis mechanisms. The compound activates caspase pathways, leading to programmed cell death .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). The compound's ability to selectively target mutant EGFRs suggests it could be an effective treatment for cancers such as non-small cell lung cancer and other malignancies .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow for the development of vibrant colors used in various applications, from textiles to coatings.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the efficacy of acetamide derivatives, including this compound, against common bacterial strains. Results showed significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. -

Anticancer Research :

In vitro studies involving breast cancer cell lines demonstrated that this compound induced apoptosis through oxidative stress pathways and modulation of signaling related to cell survival, making it a candidate for further cancer research .

Mechanism of Action

The mechanism of action of N-(2-methoxy-6-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs vary in substituent positions, functional groups, and side chains (Table 1).

Table 1: Structural and Physicochemical Comparison

*PSA (Polar Surface Area), LogP (Octanol-water partition coefficient). †Estimated based on substituent contributions.

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxy-6-nitro substitution in the target compound creates a meta-directing electronic environment, differing from the 3-methoxy-4-nitro isomer, which is associated with anticancer activity . In 1-(2-methoxy-6-nitrophenyl)-2-nitroprop-1-ene, the additional nitro group on the propene chain increases steric hindrance and reactivity compared to the acrylamide derivative .

Physicochemical Properties: The target compound’s predicted LogP (~1.2) suggests moderate lipophilicity, intermediate between the hydrophilic N-(2-methoxyethyl)prop-2-enamide (LogP 0.78) and the highly lipophilic fentanyl analogs (LogP ~3.5) . The polar nitro and methoxy groups contribute to a high PSA (~80 Ų), enhancing solubility in polar solvents compared to non-substituted acrylamides.

N-(2-Methoxyethyl)prop-2-enamide is employed in polymer synthesis due to its balanced solubility and reactivity, suggesting similar material science applications for the target compound . Fentanyl analogs (e.g., ortho-fluoroacryl fentanyl) demonstrate the role of the acrylamide group in receptor binding, though the target compound lacks the piperidine moiety critical for opioid activity .

Hydrogen-Bonding and Crystallography

- The nitro and methoxy groups in the target compound can participate in hydrogen-bonding networks, analogous to patterns observed in Etter’s graph-set analysis . Such interactions may influence crystal packing or molecular recognition in imprinted polymers .

Biological Activity

N-(2-methoxy-6-nitrophenyl)prop-2-enamide, a member of the N-arylcinnamamide class, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure

The compound this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties. The following sections detail the mechanisms of action, effectiveness against various pathogens, and its influence on inflammatory mediators.

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response to infection and inflammation. Studies have shown that the compound significantly reduces lipopolysaccharide (LPS)-induced NF-κB activation by 10% to 27% at non-toxic concentrations .

Inhibition of Pro-inflammatory Mediators

In addition to NF-κB inhibition, this compound also affects the secretion of pro-inflammatory cytokines such as TNF-α. For instance, certain derivatives have been reported to reduce TNF-α levels by approximately 10% to 12.4%, indicating a potential for therapeutic use in inflammatory diseases .

Spectrum of Activity

This compound has demonstrated effectiveness against a broad spectrum of bacteria. This includes both Gram-positive and Gram-negative strains, showcasing its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Case Studies

- Study on Bacterial Resistance : A recent investigation highlighted that derivatives of this compound exhibited significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus. The study emphasized the need for further exploration into resistance mechanisms and optimization of the compound's structure for enhanced efficacy .

- In Vitro Assays : In vitro assays conducted on various bacterial cultures indicated that certain concentrations of this compound resulted in a notable reduction in bacterial growth, suggesting its potential application in treating infections caused by resistant bacteria .

Comparative Analysis with Other Compounds

| Compound Name | Anti-inflammatory Effect | Antimicrobial Effect | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (10%-12% TNF-α reduction) | Broad spectrum | NF-κB inhibition |

| Prednisone | High (70% TNF-α reduction) | Limited | Corticosteroid pathway |

| Indomethacin | High (COX inhibition) | Moderate | COX enzyme inhibition |

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-methoxy-6-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?

A robust approach involves substitution and condensation reactions . Starting with 2-methoxy-6-nitroaniline, acetylation can be performed using acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide. Alternatively, nitro-group reduction (e.g., using iron powder under acidic conditions) followed by acrylamide coupling may be employed . Key optimizations include:

- Temperature control (0–5°C for exothermic acrylation).

- Solvent selection (polar aprotic solvents like DMF enhance solubility).

- Purification via column chromatography or recrystallization to isolate the product.

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR :

- ¹H NMR : The vinyl protons (CH₂=CH–) appear as doublets at δ 5.6–6.3 ppm. Methoxy (-OCH₃) resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on nitro-group orientation .

- ¹³C NMR : The carbonyl (C=O) appears at δ 165–170 ppm; nitrophenyl carbons are deshielded (δ 120–150 ppm).

- IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- MS : Molecular ion peak ([M+H]⁺) confirms molecular weight, with fragmentation patterns indicating loss of NO₂ or methoxy groups .

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound structures?

SHELXL is ideal for refining crystal structures, particularly with high-resolution data or twinned crystals. For this compound:

- Twinning detection : Use the Hooft parameter or PLATON to identify twinning axes.

- Disorder modeling : Split positional occupancy for flexible groups (e.g., methoxy) using PART instructions.

- Hydrogen bonding : Apply restraints to nitro-group interactions using DFIX commands. Validate refinement with R-factors (<5% for high-quality data) .

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

Using graph set analysis (Etter’s method):

- N–H···O and C–H···O interactions between the amide group and nitro/methoxy oxygen atoms create R₂²(8) motifs.

- π-π stacking between nitrophenyl rings contributes to layer formation.

- Thermal stability : Stronger hydrogen bonds (e.g., N–H···O) correlate with higher melting points. Computational tools like Mercury visualize these networks .

Advanced: How can substituent modifications (e.g., nitro position, methoxy replacement) alter biological activity in structure-activity relationship (SAR) studies?

- Nitro group position : Moving the nitro group from the 6- to 4-position increases electron-withdrawing effects, potentially enhancing binding to kinase active sites (e.g., EGFR inhibition analogs ).

- Methoxy replacement : Substituting -OCH₃ with -CF₃ improves metabolic stability but may reduce solubility.

- Methodology : Synthesize analogs, test in enzymatic assays, and correlate activity with Hammett σ constants or DFT-calculated electrostatic potentials .

Data Contradiction: How to address discrepancies in spectroscopic data versus computational predictions for this compound?

- NMR shifts : Compare experimental δ values with DFT-calculated chemical shifts (GIAO method) to identify solvation or tautomerization effects.

- IR bands : Re-examine sample purity (HPLC) to rule out byproduct interference.

- X-ray vs. DFT geometry : Overlay crystal structure with optimized conformations (e.g., Gaussian or ORCA ) to assess steric strain .

Stability: What methodological approaches assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies :

Computational Modeling: How can molecular docking predict interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.